2-methoxyphenyl 4-fluorobenzoate
Overview
Description
2-methoxyphenyl 4-fluorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a fluorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyphenyl 4-fluorobenzoate can be achieved through esterification reactions. One common method involves the reaction of 2-methoxyphenol with 4-fluorobenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzoate ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methoxyphenol and 4-fluorobenzoic acid.
Oxidation: The methoxy group can be oxidized to a formyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as lithium amides in tetrahydrofuran (THF) can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates.
Hydrolysis: 2-methoxyphenol and 4-fluorobenzoic acid.
Oxidation: 2-formylphenyl 4-fluorobenzoate.
Scientific Research Applications
2-methoxyphenyl 4-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties, such as flame retardancy.
Biological Studies: The compound can be used to study enzyme-catalyzed reactions, particularly those involving fluorinated substrates.
Pharmaceutical Research: It may be explored for its potential as a building block in drug development.
Mechanism of Action
The mechanism of action of 2-methoxyphenyl 4-fluorobenzoate involves its interaction with specific molecular targets. For instance, in nucleophilic substitution reactions, the fluorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In hydrolysis reactions, the ester bond is cleaved by water molecules under acidic or basic conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxyphenyl 4-chlorobenzoate
- 2-methoxyphenyl 4-bromobenzoate
- 2-methoxyphenyl 4-iodobenzoate
Uniqueness
2-methoxyphenyl 4-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This makes it particularly useful in reactions where selective fluorination is desired .
Properties
IUPAC Name |
(2-methoxyphenyl) 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXABKPIDKBEMSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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